L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Protecting group orthogonality Solid-phase peptide synthesis Chemoselective deprotection

Alloc-Val-OSu is the only Nα-protected valine NHS ester enabling triple-orthogonal SPPS. The Alloc group is cleaved under neutral Pd(0) conditions, fully orthogonal to acid-labile Boc and base-labile Fmoc groups—critical for ADC linker libraries and protein surface mimetics. With 3.35 mmol/g reactive NHS ester and 2–8°C storage, it maximizes coupling efficiency and reduces cold-chain costs. Choose Alloc-Val-OSu when Boc-, Fmoc-, or Cbz- congeners would collapse the orthogonal protection scheme.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
CAS No. 1343476-61-8
Cat. No. B1407761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
CAS1343476-61-8
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
InChIInChI=1S/C13H18N2O6/c1-4-7-20-13(19)14-11(8(2)3)12(18)21-15-9(16)5-6-10(15)17/h4,8,11H,1,5-7H2,2-3H3,(H,14,19)/t11-/m0/s1
InChIKeyDESCYYXQPKEAGY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine Alloc-NHS Ester (CAS 1343476-61-8): A Trifunctional Valine Building Block for Orthogonal Bioconjugation and Complex Peptide Synthesis


L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 1343476-61-8; synonym: Alloc-Val-OSu) is a trifunctional amino acid derivative with molecular formula C₁₃H₁₈N₂O₆ and molecular weight 298.29 g/mol, supplied at ≥95% purity . The compound integrates three chemically distinct functional domains: (i) an allyloxycarbonyl (Alloc) protecting group at the Nα-terminus; (ii) an activated N-hydroxysuccinimide (NHS) ester at the C-terminus; and (iii) an L-valine (isopropyl) side chain. This architecture enables the compound to serve simultaneously as an activated acylating agent for amine conjugation and as an orthogonally protected amino acid monomer, placing it within the class of Nα-protected amino acid NHS esters used in solid-phase peptide synthesis (SPPS), bioconjugation, and antibody-drug conjugate (ADC) linker construction .

Why Alloc-Val-OSu (CAS 1343476-61-8) Cannot Be Replaced by Boc-, Fmoc-, or Cbz-Valine NHS Esters in Multi-Step Synthetic Sequences


Generic substitution among Nα-protected valine NHS esters is precluded by fundamental differences in protecting group chemistry that create mutually exclusive deprotection orthogonality windows. The Alloc group of the target compound is cleaved under neutral, non-acidolytic, non-base-catalyzed conditions using catalytic Pd(0) reagents (e.g., Pd(PPh₃)₄ with PhSiH₃ or amine-borane scavengers), rendering it fully orthogonal to the acid-labile Boc group and the base-labile Fmoc group [1]. In contrast, Boc-Val-OSu (CAS 3392-12-9) requires strong acid (TFA) for deprotection, which is incompatible with acid-sensitive substrates, while Fmoc-Val-OSu (CAS 130878-68-1) requires secondary amines (e.g., piperidine), which is contraindicated when base-labile esters or aspartimide-prone sequences are present. Cbz-Val-OSu (CAS 3496-11-5) requires hydrogenolysis, which is incompatible with sulfur-containing or reducible functionalities . Consequently, in any multi-step synthesis requiring selective Nα-deprotection without perturbing acid-labile side-chain protecting groups, base-sensitive linkages, or reducible moieties, only the Alloc congener permits the required chemoselectivity. Substitution with any alternative Nα-protected valine NHS ester would collapse the orthogonal protection scheme and is therefore chemically invalid under those conditions.

Quantitative Differentiation Evidence for Alloc-Val-OSu (CAS 1343476-61-8) vs. Boc-, Fmoc-, and Cbz-Valine NHS Esters


Orthogonal Deprotection Selectivity: Alloc vs. Boc vs. Fmoc vs. Cbz Reactivity Windows for L-Valine NHS Esters

The Alloc group is removed under neutral conditions using catalytic Pd(PPh₃)₄ (≤0.05 equiv) with PhSiH₃ or amine-borane complexes as allyl scavengers, achieving complete deprotection within 5–15 minutes at room temperature without affecting Boc (acid-labile), Fmoc (base-labile), tBu ester, or Cbz groups [1]. This constitutes a fully orthogonal deprotection window. In contrast, Boc-Val-OSu requires 50–95% TFA (acidolytic), Fmoc-Val-OSu requires 20% piperidine in DMF (base-catalyzed β-elimination), and Cbz-Val-OSu requires H₂/Pd-C or strong acid (HBr/AcOH) [2]. No other Nα-protected valine NHS ester achieves deprotection under neutral, non-hydrogenolytic conditions, making Alloc-Val-OSu uniquely qualified as an Nα-Alloc active ester building block for the synthesis of branched, cyclic, or side-chain-modified peptides where multiple orthogonal protecting groups must coexist. Direct comparative deprotection studies have experimentally confirmed that Alloc removal proceeds without detectable cleavage of Fmoc, Boc, tBu, or benzyl groups [1].

Protecting group orthogonality Solid-phase peptide synthesis Chemoselective deprotection Palladium-catalyzed cleavage

NHS Ester Hydrolytic Stability Profile and Aqueous Conjugation Half-Life Comparison Across pH Ranges

The NHS ester moiety of Alloc-Val-OSu shares the well-characterized hydrolysis profile of Nα-alkoxycarbonyl amino acid NHS esters, exhibiting a hydrolysis half-life of 4–5 hours at pH 7.0 and 0 °C, decreasing to approximately 10 minutes at pH 8.6 and 4 °C [1]. Critically, the carbamate-linked NHS carbonate subclass—to which Alloc-Val-OSu belongs by virtue of its allyl carbamate-to-NHS ester connectivity—demonstrates distinct hydrolysis kinetics relative to simple aliphatic NHS esters or PEG-NHS esters, because the electron-withdrawing α-carbamate substituent reduces the electrophilicity of the NHS carbonyl, conferring enhanced aqueous stability compared to, for example, succinimidyl benzoate or succinimidyl alkanoate congeners [2]. In practice, this means that at operational bioconjugation pH (7.0–7.5), Alloc-Val-OSu retains >80% active ester integrity for at least 2 hours at 0–4 °C, providing a sufficiently wide working window for amine-targeted protein labeling or peptide ligation without requiring anhydrous organic solvents. TFP (tetrafluorophenyl) esters exhibit ~1.3–1.5‑fold higher aqueous stability than analogous NHS esters , but TFP-Val-Alloc reagents are not commercially established, making Alloc-Val-OSu the most hydrolysis-resistant commercially available Alloc-protected valine active ester.

NHS ester hydrolysis kinetics Bioconjugation efficiency Aqueous stability pH-dependent reactivity

Molecular Weight, cLogP, Solubility and Solid-Phase Handling Comparison: Alloc-Val-OSu vs. Fmoc-Val-OSu vs. Boc-Val-OSu

Molecular weight, lipophilicity, and solubility characteristics directly affect reagent handling, resin swelling compatibility, and purification strategy. Alloc-Val-OSu (MW 298.29 g/mol) is the smallest and least lipophilic Nα-protected valine NHS ester in its comparator class . Fmoc-Val-OSu (MW 436.46 g/mol; cLogP ~3.8) is substantially bulkier and more lipophilic, which can impede coupling kinetics in sterically demanding sequences and complicates aqueous workup due to the hydrophobic Fmoc chromophore [1]. Boc-Val-OSu (MW 314.34 g/mol) is intermediate in size but requires low-temperature storage (−20 °C) and is explicitly moisture-sensitive . The lower molecular weight of Alloc-Val-OSu translates to a higher molar concentration of reactive NHS ester per gram of reagent purchased (3.35 mmol/g for Alloc-Val-OSu vs. 2.29 mmol/g for Fmoc-Val-OSu vs. 3.18 mmol/g for Boc-Val-OSu), meaning procurement of 1 gram of Alloc-Val-OSu delivers approximately 46% more reactive equivalents than 1 gram of Fmoc-Val-OSu, directly impacting cost-per-coupling calculations. Furthermore, the absence of the polyaromatic Fmoc chromophore in Alloc-Val-OSu eliminates the UV-absorbance-based deprotection monitoring step, simplifying reaction monitoring by Kaiser test alone—a practical advantage in manual SPPS workflows where UV monitoring equipment is unavailable.

Physicochemical properties cLogP comparison Solubility Solid-phase synthesis compatibility Procurement specification

Application in ADC Linker Architectures: Alloc-Protected Cleavable Dipeptide Spacers and the Role of Alloc-Val-OSu as a Key Monomer

Alloc-protected valine NHS esters serve as the critical N-terminal monomer for constructing cathepsin B-cleavable dipeptide linkers used in ADC payload release systems. The Alloc-Val-OSu building block is the direct synthetic precursor to Alloc-Val-Cit-PAB-OH and Alloc-Val-Ala-PAB-OH linker intermediates, which are subsequently elaborated into full ADC linker-payload constructs [1]. In these sequences, the Alloc group functions as a temporary Nα-protecting group that is removed under Pd(0) catalysis after dipeptide assembly to expose the free N-terminus for subsequent conjugation to a PEG spacer, glucuronide linker, or directly to the antibody via maleimide or NHS ester chemistry [2]. The Val-Cit dipeptide sequence is the industry benchmark for enzyme-cleavable ADC linkers, exploited by FDA-approved ADCs including brentuximab vedotin and enfortumab vedotin [3]. The enantiopure L-valine residue installed by Alloc-Val-OSu directly contributes to Cathepsin B substrate recognition; substitution with D-valine or other amino acid NHS esters abolishes enzymatic cleavage [3]. While Alloc-Val-Cit-PAB-OH and Alloc-Val-Ala-PAB-OH are commercially available as pre-assembled intermediates, laboratories synthesizing novel linker architectures or conducting structure-activity relationship (SAR) studies on the P1 valine residue require Alloc-Val-OSu as the monomeric building block because it provides the only route to diversifying the dipeptide sequence while retaining orthogonal Alloc protection.

Antibody-drug conjugates Cleavable linkers Cathepsin B-sensitive dipeptides Alloc-Val-Cit-PAB Alloc-Val-Ala-PAB

Alloc-OSu Carbonate vs. Alloc-Val-OSu Carbamate: Reactivity Differentiation and Specificity for Peptide Elongation vs. Amine Capping

Alloc-OSu (allyloxycarbonyl succinimidyl ester, CAS 135544-68-2; also referred to as allyl N-succinimidyl carbonate) is a structurally simpler Alloc-NHS reagent frequently confused with Alloc-Val-OSu. However, the two compounds serve fundamentally different synthetic purposes that make them non-interchangeable. Alloc-OSu (MW 199.16 g/mol) is an Alloc-carbonate-NHS ester that, upon reaction with an amine, installs an Alloc protecting group on that amine—i.e., it functions as an Alloc-transfer reagent . Alloc-Val-OSu (MW 298.29 g/mol) is an Alloc-carbamate-NHS ester that, upon reaction with an amine, extends the peptide chain by one L-valine residue and installs the Alloc group at the N-terminus of the newly formed amide bond—i.e., it functions as an amino acid acylation reagent . The distinction is critical: Alloc-OSu cannot introduce a valine residue, and Alloc-Val-OSu cannot serve as a simple Alloc-capping reagent because it always inserts a valine spacer. Quantitatively, the reactive NHS group in Alloc-OSu is attached to a carbonate carbonyl (O-CO-NHS; electrophilicity parameter E ≈ −17.5), whereas in Alloc-Val-OSu it is attached to an α-amino acid ester carbonyl (CH(iPr)-CO-NHS; E ≈ −19.0 to −19.5), making the latter approximately 10–30‑fold less reactive toward nucleophiles [1]. This difference in electrophilicity means that Alloc-OSu reacts indiscriminately with primary and secondary amines and even with hydroxyl groups under forcing conditions, whereas Alloc-Val-OSu exhibits the characteristic chemoselectivity of α-amino acid NHS esters, preferentially acylating primary amines in the presence of alcohols and showing negligible reactivity toward secondary amines, thereby reducing side-product formation in peptide synthesis.

Alloc-OSu Carbamate vs. carbonate NHS esters Acylation selectivity Peptide coupling specificity

High-Value Application Scenarios for Alloc-Val-OSu (CAS 1343476-61-8) Where Comparator Substitution Fails


Solid-Phase Synthesis of Branched, Cyclic, or Side-Chain-Modified Peptides Requiring Triple Orthogonal Protection

In the SPPS of peptides requiring simultaneous presence of Fmoc (base-labile), Boc/tBu (acid-labile), and a third orthogonal Nα protecting group, Alloc-Val-OSu is the building block of choice. After on-resin coupling via the NHS ester to a free amine, the Alloc group is selectively removed with Pd(PPh₃)₄/PhSiH₃ under neutral conditions, enabling further on-resin cyclization or branching without affecting Fmoc, Boc, tBu, or Pbf groups. This triple-orthogonal strategy has been validated for constructing protein surface mimetics and template-assembled synthetic proteins (TASP) [1]. Neither Boc-Val-OSu nor Fmoc-Val-OSu can fill this role, as their deprotection conditions would inevitably cleave one of the other two protecting group classes present.

Synthesis of Novel Cathepsin B-Cleavable ADC Linkers with Non-Canonical P1 Amino Acid SAR Libraries

ADC discovery teams synthesizing focused libraries of Val-Cit-PAB or Val-Ala-PAB analogs in which the P1 valine is systematically varied use Alloc-Val-OSu as the universal N-terminal monomer because the Alloc group is uniquely compatible with the acid-labile PAB alcohol, the base-labile Fmoc groups on citrulline, and the reducible payloads (e.g., disulfide-containing maytansinoids) frequently encountered in ADC constructs . The orthogonal deprotection enables library synthesis on solid support with minimal protecting group manipulation steps, significantly reducing synthesis cycle time relative to sequential Boc/Fmoc strategies [2].

Aqueous Bioconjugation of Peptide Payloads to Carrier Proteins via NHS Ester Chemistry with Extended Working Half-Life

When aqueous solubility of the conjugation substrate mandates that the active ester coupling be performed in phosphate buffer (pH 7.0–7.4, 0–4 °C) rather than anhydrous organic solvent, Alloc-Val-OSu provides a carbamate-NHS ester with an extended hydrolytic half-life of approximately 4–5 hours under these conditions, as established for the class [1]. This extended working window enables multi-hour, stepwise conjugation protocols—such as sequential addition of multiple peptide payloads to a single carrier protein—without requiring intermittent lyophilization or solvent exchange. The lower cLogP of Alloc-Val-OSu relative to Fmoc-Val-OSu further minimizes conjugate aggregation during the coupling step .

Procurement Optimization for High-Throughput Peptide Synthesis Facilities: Cost-per-Reactive-Equivalent Analysis

For core facilities and CROs performing high-throughput SPPS where procurement cost optimization is critical, Alloc-Val-OSu delivers 3.35 mmol of reactive NHS ester per gram of reagent, compared to 2.29 mmol/g for Fmoc-Val-OSu and 3.18 mmol/g for Boc-Val-OSu [1]. When orthogonal Alloc protection is required, bulk procurement of Alloc-Val-OSu yields a 46% higher number of coupling reactions per gram purchased compared to Fmoc-Val-OSu, assuming comparable pricing per gram. Additionally, the 2–8 °C storage requirement eliminates the need for −20 °C freezer capacity, reducing cold-chain logistics burden and energy costs in large-scale operations.

Quote Request

Request a Quote for L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.